

# Broth microdilution protocol for Meropenem-vaborbactam MIC testing

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## Compound of Interest

Compound Name: Meropenem-vaborbactam

CAS No.: 2031124-72-6

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## Application Notes and Protocols

Topic: Broth Microdilution Protocol for **Meropenem-Vaborbactam** MIC Testing

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Meropenem-vaborbactam** is a combination antimicrobial agent comprising a carbapenem antibiotic (meropenem) and a novel boronic acid  $\beta$ -lactamase inhibitor (vaborbactam).[1][2] This combination is effective against Gram-negative bacteria, including those that produce *Klebsiella pneumoniae* carbapenemase (KPC).[1][3] Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for clinical diagnostics, surveillance studies, and drug development. The broth microdilution method is a standardized technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.[4][5] This document provides a detailed protocol for performing broth microdilution MIC testing for **meropenem-vaborbactam**, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][3]

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for the **meropenem-vaborbactam** broth microdilution MIC assay.



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## Experimental Protocol

This protocol outlines the steps for determining the MIC of **meropenem-vaborbactam** against bacterial isolates using the broth microdilution method.

## Materials and Reagents

- Meropenem analytical standard
- Vaborbactam analytical standard
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Sterile reagent reservoirs
- Multichannel pipettes and sterile tips
- Bacterial isolates for testing

- Quality control (QC) bacterial strains (e.g., *K. pneumoniae* ATCC® BAA-1705™, *P. aeruginosa* ATCC® 27853™)
- 0.85% sterile saline or sterile deionized water
- 0.5 McFarland turbidity standard
- Spectrophotometer or turbidimeter
- Vortex mixer
- Incubator ( $35 \pm 2^\circ\text{C}$ )

## Preparation of Antimicrobial Stock Solutions

- Meropenem Stock Solution (e.g., 1280 µg/mL):
  - Accurately weigh the required amount of meropenem analytical standard.
  - Reconstitute in a suitable solvent as recommended by the manufacturer to achieve a high-concentration stock solution.
  - Further dilute in sterile deionized water or a specified buffer to obtain a working stock solution of 1280 µg/mL.
  - Sterilize the solution by filtration through a 0.22 µm filter.
  - Store aliquots at  $-70^\circ\text{C}$  or as recommended by the manufacturer.
- Vaborbactam Stock Solution (e.g., 1280 µg/mL):
  - Accurately weigh the required amount of vaborbactam analytical standard.
  - Reconstitute in a suitable solvent as recommended by the manufacturer.
  - Further dilute in sterile deionized water or a specified buffer to obtain a working stock solution of 1280 µg/mL.
  - Sterilize the solution by filtration through a 0.22 µm filter.

- Store aliquots at -70°C or as recommended by the manufacturer.

## Preparation of Inoculum

- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline or CAMHB.
- Vortex thoroughly to create a smooth suspension.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately  $1-2 \times 10^8$  CFU/mL.[7]
- Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension into the final inoculum broth, from which 50  $\mu$ L will be added to each well containing 50  $\mu$ L of the antibiotic dilution.

## Preparation of Microtiter Plates

- This protocol describes the preparation of the antibiotic dilutions directly in the microtiter plate.
- Dispense 50  $\mu$ L of CAMHB into all wells of a 96-well microtiter plate, except for the first column.
- Prepare an intermediate dilution of meropenem and vaborbactam. For the highest concentration well (e.g., 8  $\mu$ g/mL meropenem), the starting concentration of meropenem in the first well should be 16  $\mu$ g/mL, as it will be diluted 1:1 with the inoculum.
- To achieve a constant 8  $\mu$ g/mL of vaborbactam in each well, vaborbactam should be added to the CAMHB used for dilution at a concentration of 16  $\mu$ g/mL.
- Column 1: Add 100  $\mu$ L of the highest concentration of meropenem (e.g., 16  $\mu$ g/mL) combined with 16  $\mu$ g/mL vaborbactam in CAMHB.

- Serial Dilution (Columns 1-10):
  - Using a multichannel pipette, transfer 50  $\mu$ L from Column 1 to the corresponding wells in Column 2.
  - Mix the contents of Column 2 by pipetting up and down.
  - Continue this two-fold serial dilution process from Column 2 to Column 10.
  - After transferring from Column 9 to Column 10, discard the final 50  $\mu$ L from Column 10.
- Column 11 (Growth Control): These wells should contain 50  $\mu$ L of CAMHB with 16  $\mu$ g/mL vaborbactam but no meropenem.
- Column 12 (Sterility Control): These wells should contain 100  $\mu$ L of CAMHB only (no antibiotic and no inoculum).

## Inoculation and Incubation

- Using a multichannel pipette, add 50  $\mu$ L of the prepared bacterial inoculum (from step 3.5) to each well in Columns 1-11. Do not inoculate the sterility control wells (Column 12).
- The final volume in each well (except Column 12) will be 100  $\mu$ L.
- Seal the plates with an adhesive lid or place them in a container to prevent evaporation.
- Incubate the plates at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.

## Reading and Interpreting Results

- After incubation, examine the sterility control well (Column 12) to ensure no bacterial growth has occurred.
- Examine the growth control well (Column 11) to confirm adequate bacterial growth.
- The MIC is defined as the lowest concentration of meropenem (in the presence of a fixed 8  $\mu$ g/mL of vaborbactam) that completely inhibits visible bacterial growth. Growth is typically observed as turbidity or a pellet at the bottom of the well.

- The results are reported as the meropenem concentration of the MIC. For example, if the last well with no growth is the well containing 2 µg/mL of meropenem, the MIC is 2 µg/mL.

## Quality Control

It is essential to perform quality control testing with each batch of MIC determinations to ensure the accuracy and reproducibility of the results.

- QC Strains: Include well-characterized QC strains with known **meropenem-vaborbactam** MIC ranges in each test run.
- Recommended QC Strains and Expected MIC Ranges:



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- The obtained MIC values for the QC strains must fall within the acceptable ranges for the test results to be considered valid.

## Experimental Workflow Diagram



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Caption: Workflow for **Meropenem-Vaborbactam** Broth Microdilution MIC Testing.

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